2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-6-8-13(9-7-12)15-10-25-18(20-15)22-17(23)11-26-19-21-14-4-2-3-5-16(14)24-19/h2-10H,11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCONAZZVIPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Heterocycle Variations : Replacing benzoxazole with benzothiazole (as in ) alters electronic properties, affecting binding to redox-sensitive targets like the Nrf2/ARE pathway .
- Pharmacophore Diversity : Piperazine and pyridyl substituents (e.g., ) introduce basic nitrogen atoms, which could enhance solubility or receptor affinity compared to the target’s benzoxazole-thiazole scaffold.
Pharmacological Activity Comparison
Key Findings :
- Unlike COX/LOX inhibitors (e.g., compound 6a in ), the absence of phenolic or methoxy groups in the target may reduce direct enzyme inhibition but improve metabolic stability.
- Analgesic activity observed in sulfonated benzothiazoles () highlights the role of sulfonyl/sulfanyl groups in central nervous system targeting, a feature shared with the target compound.
Physicochemical Comparison :
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule characterized by the presence of multiple heterocyclic rings, specifically a benzoxazole and a thiazole. This structural composition suggests potential biological activities, which are increasingly being explored in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.39 g/mol. The chemical structure includes functional groups that are often associated with various biological activities, such as antimicrobial, anticancer, and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.39 g/mol |
| LogP | 4.216 |
| Polar Surface Area | 29.88 Ų |
| Hydrogen Bond Acceptors Count | 5 |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity : Thiazole derivatives have been noted for their antibacterial properties. The presence of the thiazole ring in this compound may enhance its effectiveness against bacterial strains.
- Anticancer Properties : Research has shown that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar thiazole derivatives have reported IC50 values indicating potent anticancer activity.
- Neuroprotective Effects : The benzoxazole moiety is associated with neuroprotective properties, potentially making this compound relevant in the treatment of neurodegenerative diseases.
The biological activity of This compound can be attributed to its ability to interact with various biological targets:
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Cytotoxicity Mechanisms : The cytotoxic effects observed in similar compounds are often linked to their ability to induce apoptosis in cancer cells through interactions with key proteins involved in cell survival pathways .
Case Studies and Research Findings
Several studies have investigated compounds related to this structure:
- Thiazole Derivatives as Antitumor Agents : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against tumor cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Studies : Research on benzoxazole derivatives indicated their potential as neuroprotective agents due to their ability to inhibit acetylcholinesterase effectively .
- Antimicrobial Activity : A series of thiazole-bearing molecules were synthesized and tested for antibacterial activity, showing promising results comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide?
The synthesis involves multi-step reactions, starting with the formation of the benzoxazole and thiazole rings, followed by coupling via sulfanyl and acetamide linkages. Key steps include:
- Ring formation : Benzoxazole synthesis via cyclization of 2-aminophenol derivatives under acidic conditions (e.g., polyphosphoric acid). Thiazole rings are formed using Hantzsch thiazole synthesis with α-haloketones and thioureas.
- Coupling reactions : Sulfanyl groups are introduced via nucleophilic substitution (e.g., using NaSH or thiols), while acetamide linkages are formed using carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Optimization : Solvents like DMF or dichloromethane, catalysts (e.g., pyridine for acid scavenging), and temperatures (40–80°C) are critical for yield (typically 60–75%) and purity .
Q. How is the compound characterized to confirm its structure and purity?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks (e.g., benzoxazole aromatic protons at δ 7.5–8.5 ppm, thiazole protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 410.08).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) at 10 µM concentrations.
- Cytotoxicity : MTT assays on HEK-293 cells to assess IC values >50 µM for selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Use Design of Experiments (DOE) to vary:
- Solvent polarity : DMF vs. THF for coupling efficiency.
- Catalyst loading : 1–5 mol% of DMAP in carbodiimide reactions.
- Temperature : 60°C vs. reflux for thiazole ring closure. Statistical analysis (ANOVA) identifies optimal parameters. For example, DMF at 70°C with 3 mol% DMAP increased yield from 65% to 82% .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) to calculate binding energies (ΔG ≈ -9.2 kcal/mol).
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding).
- QSAR modeling : Correlate substituent effects (e.g., methylphenyl vs. chlorophenyl) with IC values .
Q. How to resolve discrepancies in biological activity data across studies?
- Replicate assays : Ensure consistency in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., serum concentration in media).
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside fluorescence assays.
- Meta-analysis : Compare data from PubChem (AID 1259365) and independent studies to identify outliers .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Analog synthesis : Replace the 4-methylphenyl group with halophenyl or methoxyphenyl derivatives.
- Activity testing : Screen analogs against a panel of 10 kinases.
- Data analysis : Use clustering algorithms to group compounds by activity profiles. Example SAR Table:
| Substituent | EGFR IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-methyl | 120 | 15 |
| 4-chloro | 85 | 8 |
| 4-methoxy | 210 | 32 |
| . |
Q. What strategies enhance the compound’s solubility and bioavailability?
- Prodrug design : Convert the acetamide to a phosphate ester (aqueous solubility increases from 15 µg/mL to 1.2 mg/mL).
- Formulation : Use cyclodextrin complexes or lipid nanoparticles (e.g., 50% encapsulation efficiency).
- Co-solvents : 10% DMSO/PBS mixtures improve in vitro dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
